

# Extending the lifespan of an HA130 cartridge during research

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | HA130     |           |
| Cat. No.:            | B10762147 | Get Quote |

# Technical Support Center: HA130 Hemoperfusion Cartridge

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the use of the **HA130** hemoperfusion cartridge in a clinical research setting. The focus is on ensuring effective single-use performance and troubleshooting potential issues during a hemoperfusion session.

# Frequently Asked Questions (FAQs)

Q1: What is the primary application of the **HA130** cartridge in a research context?

A1: The **HA130** disposable hemoperfusion cartridge is designed for the removal of middle-to-large molecular weight uremic toxins and protein-bound toxins from the blood.[1][2] In a research setting, it is primarily used in clinical studies involving patients with end-stage renal disease (ESRD) to investigate the impact of removing these toxins on various clinical outcomes.[1]

Q2: Can the **HA130** cartridge be reused for multiple experiments?

A2: No, the **HA130** cartridge is a single-use medical device and should not be reused. Reuse can lead to contamination, reduced efficacy, and potential adverse events for the patient.

Q3: What is the mechanism of action of the **HA130** cartridge?







A3: The **HA130** cartridge contains neutral macroporous resin beads made of a styrene-divinylbenzene copolymer.[3] These beads have a high surface area and function by adsorbing toxins from the blood as it passes through the cartridge. This process is known as hemoperfusion.[1]

Q4: What types of toxins can the **HA130** cartridge remove?

A4: The **HA130** cartridge is effective at removing a range of uremic toxins, including:

- Middle molecules: such as β2-microglobulin (β2-MG) and parathyroid hormone (PTH).
- Protein-bound uremic toxins (PBUTs): such as indoxyl sulfate (IS) and p-cresyl sulfate (PCS).
- Inflammatory mediators: including cytokines like IL-6 and TNF-α.

Q5: What are the typical blood flow rates and treatment durations for a research protocol involving the **HA130** cartridge?

A5: In clinical studies, typical blood flow rates range from 200 to 250 mL/min. A hemoperfusion session with the **HA130** cartridge is often performed for 2 to 4 hours, usually in combination with hemodialysis.

### **Troubleshooting Guide**

# Troubleshooting & Optimization

Check Availability & Pricing

| Issue                                              | Potential Cause(s)                                                                                                                                      | Recommended Action(s)                                                                                                                                                                                                                                                                                                           |
|----------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Reduced Toxin Removal<br>Efficiency                | - Improper priming of the cartridge, leading to air bubbles Clotting within the extracorporeal circuit Inadequate anticoagulation Cartridge saturation. | - Ensure thorough priming according to the protocol to remove all air Visually inspect the circuit for clots. If clotting is observed, the session may need to be discontinued Verify that the anticoagulation protocol is being followed correctly Consider the duration of the session; prolonged use can lead to saturation. |
| Hypotension (Low Blood<br>Pressure) During Session | - Patient's underlying clinical condition Vasodilation caused by the extracorporeal circuit.                                                            | - Monitor the patient's blood pressure closely throughout the session Adjust the ultrafiltration rate if necessary Follow institutional protocols for managing hypotension.                                                                                                                                                     |
| Dizziness or Discomfort<br>Reported by Patient     | - Hypotension Reaction to the extracorporeal circuit.                                                                                                   | - Immediately assess the patient's vital signs Pause or stop the session if symptoms are severe Report the event according to the clinical trial protocol.                                                                                                                                                                      |
| Air Embolism                                       | - Incomplete de-aeration<br>during priming Loose<br>connections in the<br>extracorporeal circuit.                                                       | - Immediately clamp the bloodlines and stop the blood pump Position the patient according to institutional protocol for air embolism Provide supplemental oxygen and notify the responsible physician immediately. This is a medical emergency.                                                                                 |



## **Quantitative Data on Toxin Removal**

The following tables summarize the reported reduction ratios of various uremic toxins after a single session of hemoperfusion with the **HA130** cartridge combined with hemodialysis (HD) or hemodiafiltration (HDF).

Table 1: Protein-Bound Uremic Toxin Removal

| Uremic Toxin               | Treatment<br>Group        | Reduction<br>Ratio (%) | p-value                     | Reference |
|----------------------------|---------------------------|------------------------|-----------------------------|-----------|
| Indoxyl Sulfate<br>(IS)    | HAHD                      | 46.9                   | 0.044 (vs. HDF)             |           |
| HDF                        | 31.8                      |                        |                             |           |
| p-Cresyl Sulfate<br>(PCS)  | HAHD                      | 44.6                   | 0.003 (vs. HDF)             | _         |
| HDF                        | 31.4                      |                        |                             | _         |
| Carboxymethylly sine (CML) | HF-HD +<br>Hemoadsorption | 64.7 (corrected)       | 0.045 (vs. HF-<br>HD alone) |           |
| HF-HD alone                | 39.3 (corrected)          |                        |                             |           |

HAHD: Hemoadsorption combined with Hemodialysis; HDF: Hemodiafiltration; HF-HD: High-Flux Hemodialysis.

Table 2: Middle Molecule Removal

| Uremic Toxin                            | Treatment<br>Group       | Pre-treatment<br>Level | Post-treatment<br>Level | Reference |
|-----------------------------------------|--------------------------|------------------------|-------------------------|-----------|
| β2-Microglobulin<br>(β2-MG)             | LFHD + HA130<br>(1 year) | 44.6 ± 14.5 mg/L       | 37.1 ± 11.1 mg/L        |           |
| Intact<br>Parathyroid<br>Hormone (iPTH) | LFHD + HA130<br>(1 year) | 417.58 pg/mL           | 327.34 pg/mL            | -         |



LFHD: Low-Flux Hemodialysis.

### **Experimental Protocols**

# Protocol 1: Standard HA130 Hemoperfusion Session in Conjunction with Hemodialysis

1. Objective: To evaluate the efficacy of a single **HA130** hemoperfusion session in reducing the levels of target uremic toxins.

#### 2. Materials:

- HA130 disposable hemoperfusion cartridge
- · Hemodialysis machine and appropriate dialyzer
- Extracorporeal blood circuit tubing
- Sterile 0.9% saline solution
- Anticoagulant (e.g., heparin) as per protocol
- Blood sampling supplies

#### 3. Methodology:

- Patient Preparation: Ensure the patient has provided informed consent and establish vascular access.
- Circuit Assembly: Assemble the extracorporeal circuit, placing the HA130 cartridge in series before the dialyzer.
- Priming:
- Flush the entire circuit, including the **HA130** cartridge and dialyzer, with sterile 0.9% saline to remove any residual air and manufacturing residues.
- Gently tap the cartridge to dislodge any air bubbles.
- Anticoagulation: Administer the prescribed anticoagulant according to the study protocol.
- Initiation of Hemoperfusion:
- Connect the circuit to the patient's vascular access.
- Initiate blood flow at the prescribed rate (e.g., 200-250 mL/min).
- Set the hemodialysis machine parameters as per the protocol (e.g., dialysate flow rate, temperature).



- Blood Sampling:
- Collect a pre-treatment blood sample from the arterial line immediately before the start of the session.
- Collect a post-treatment blood sample from the arterial line at the end of the session.
- Monitoring: Continuously monitor the patient's vital signs and the status of the extracorporeal circuit throughout the session.
- · Termination of Session:
- At the end of the prescribed duration, rinse back the blood from the circuit to the patient using sterile saline.
- Disconnect the patient and provide appropriate post-treatment care.
- Sample Processing: Process the collected blood samples according to the laboratory protocol for the analysis of target uremic toxins.

# Visualizations Signaling Pathway of Uremic Toxin Generation and Action





Click to download full resolution via product page

Caption: Generation of uremic toxins and their removal by the **HA130** cartridge.

# **Experimental Workflow for HA130 Hemoperfusion**





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Jafron HA130 in Medical Research: Another Breakthrough\_News Center\_Media & Events Health Technology For A Better Life | Jafron [jafroninternational.com]
- 2. Effect of extracorporeal hemoadsorption in critically ill patients with COVID-19: A narrative review PMC [pmc.ncbi.nlm.nih.gov]
- 3. Extracorporeal Hemoperfusion as a Potential Therapeutic Option for Severe COVID-19 patients; a Narrative Review PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Extending the lifespan of an HA130 cartridge during research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10762147#extending-the-lifespan-of-an-ha130cartridge-during-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com